![molecular formula C12H15N3O6S B14732285 ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate CAS No. 7155-30-8](/img/structure/B14732285.png)
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate is a complex organic compound characterized by its unique structural features. It contains an ethyl ester group, a butanoate backbone, and a sulfonylhydrazinylidene moiety attached to a nitrophenyl ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonylhydrazine precursor. This precursor is then reacted with an appropriate butanoate derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity of the product. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonylhydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.
Scientific Research Applications
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfonylhydrazinylidene moiety can participate in nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate include:
4-Nitrophenyl acetate: Used in assays for esterase and lipase activity.
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Utilized in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure makes it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
7155-30-8 |
|---|---|
Molecular Formula |
C12H15N3O6S |
Molecular Weight |
329.33 g/mol |
IUPAC Name |
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H15N3O6S/c1-3-21-12(16)8-9(2)13-14-22(19,20)11-6-4-10(5-7-11)15(17)18/h4-7,14H,3,8H2,1-2H3/b13-9- |
InChI Key |
NIQAWKHONFLUIG-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



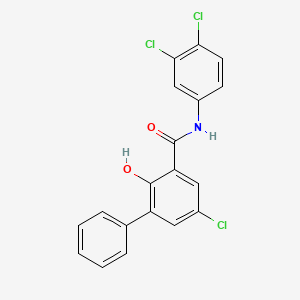
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
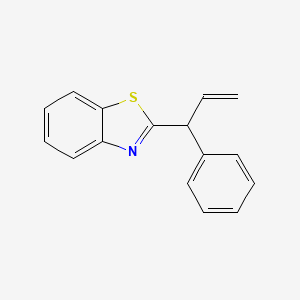
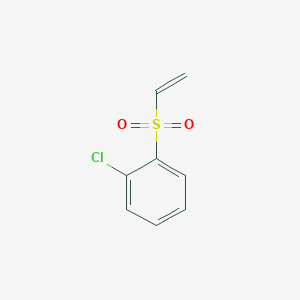
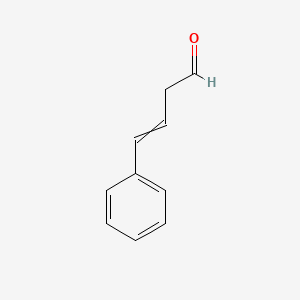
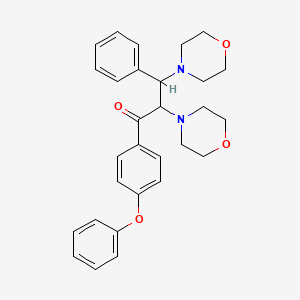
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)

